molecular formula C11H9NO4 B182142 3-Phthalimidopropionic acid CAS No. 3339-73-9

3-Phthalimidopropionic acid

Cat. No. B182142
Key on ui cas rn: 3339-73-9
M. Wt: 219.19 g/mol
InChI Key: DXXHRZUOTPMGEH-UHFFFAOYSA-N
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Patent
US04604451

Procedure details

A mixture of phthalic anhydride (500 g) and β-alanine (267 g) was fused by heating at 200° C. for 15 minutes, and poured into water (1500 ml). The formed precipitate was collected by filtration, and recrystallized from ethanol to give phthaloyl-β-alanine (hereinafter referred to as pht-βAla), yield 537 g, 81.6%.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16]>O>[CH:8]1[CH:7]=[C:3]2[C:4]([N:12]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=1)=[O:6]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
267 g
Type
reactant
Smiles
NCCC(=O)O
Step Two
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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